molecular formula C21H20N4O3S2 B3012447 2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1169958-70-6

2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B3012447
CAS RN: 1169958-70-6
M. Wt: 440.54
InChI Key: GLYUEKUGWIYFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide" is a synthetic molecule that appears to be designed for biological activity, given its complex structure that includes a pyrazole ring, a thiazole ring, and an acetamide group. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules and their potential uses and properties.

Synthesis Analysis

The synthesis of related compounds, as described in the second paper, involves a multi-step process that yields a series of N-substituted acetamide derivatives . These compounds are synthesized under mild reaction conditions, which suggests that the synthesis of "this compound" might also be achieved through a similar approach, potentially involving the condensation of appropriate thiazole and pyrazole moieties with an acetamide derivative.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple aromatic systems and heteroatoms contributing to its chemical behavior. The presence of a pyrazole ring, a thiazole ring, and an acetamide group indicates a molecule with a potential for diverse biological interactions, given the bioactive nature of these moieties. The structure is expected to be relatively rigid due to the presence of aromatic rings, which could influence its binding to biological targets.

Chemical Reactions Analysis

Although the provided papers do not detail the chemical reactions specific to "this compound," they do suggest that similar compounds can be used as flavoring substances and may undergo phototransformation in certain conditions . This implies that the compound may also be reactive under light exposure, which could be an important consideration for its storage and use.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structure, it can be inferred that the compound may have moderate solubility in organic solvents due to the presence of the ethoxy group and may exhibit some degree of solubility in water due to the presence of the acetamide group. The stability of the compound could be influenced by light, as suggested by the first paper's mention of phototransformation in related substances .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study focused on pyrazole-acetamide derivatives, closely related to the compound , developed coordination complexes with Co(II) and Cu(II). These complexes demonstrated significant antioxidant activity. This suggests potential applications in areas requiring antioxidant properties (Chkirate et al., 2019).

Flavoring Substance Safety Evaluation

Although not directly related to the specific compound, a scientific opinion on a flavoring substance structurally similar to 2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide was conducted, indicating safety for use in food at specific exposure levels. This provides insight into the potential food industry applications for similar compounds (Younes et al., 2018).

Anti-inflammatory Activity

Research on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a compound with a similar structure, demonstrated notable anti-inflammatory activity. This indicates potential pharmaceutical applications in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Antimicrobial Activities

A study on thiazole derivatives incorporating pyrazole, structurally related to the specified compound, showed significant antimicrobial activities against various bacterial and fungal strains. This indicates potential use in developing new antimicrobial agents (Saravanan et al., 2010).

properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-3-27-15-6-8-16(9-7-15)28-12-20(26)23-19-11-14(2)24-25(19)21-22-17(13-30-21)18-5-4-10-29-18/h4-11,13H,3,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYUEKUGWIYFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.